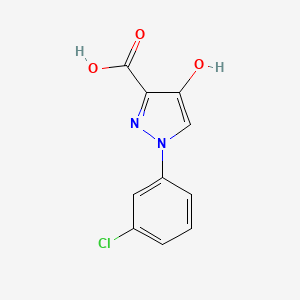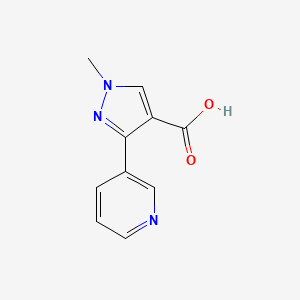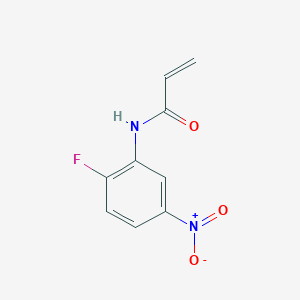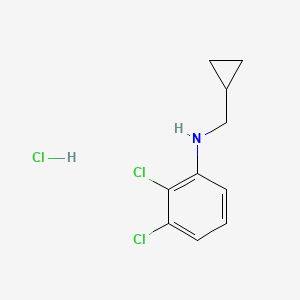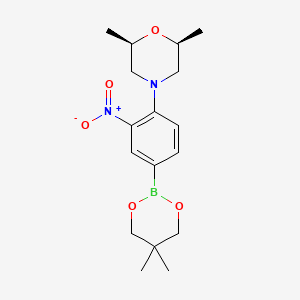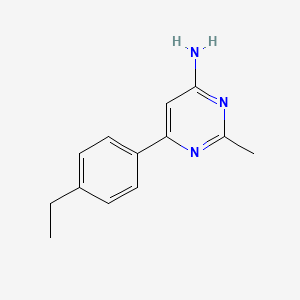
6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
The compound “6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring with a methyl group at the 2-position, an amine group at the 4-position, and an ethylphenyl group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, we can infer that properties such as solubility, melting point, and boiling point would be influenced by factors such as the compound’s polarity and the presence of functional groups .Applications De Recherche Scientifique
Ring Transformations and Nucleophilic Reactions
The study of heterocyclic compounds' reactions with nucleophiles has led to interesting findings regarding ring transformations and aminations. For example, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia have revealed not only expected aminations but also unusual reactions involving ring transformations. These transformations have resulted in the formation of compounds such as 4-amino-2-methylpyrimidine, indicating potential pathways for synthesizing related compounds (Hertog et al., 2010).
Synthesis and Antimicrobial Activity
Another area of application is the synthesis and characterization of derivatives for antimicrobial purposes. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives has been explored, showing significant antibacterial and antifungal activity against a range of organisms. This work suggests a pathway for the development of new antimicrobial agents using the core structure of 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine (Vijaya Laxmi et al., 2019).
Electrospray Ionization and Fragmentation Studies
Research on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their behavior under positive electrospray ionization offers insights into the fragmentation patterns of such compounds. Understanding these fragmentation pathways is crucial for analytical applications, such as mass spectrometry, where precise identification of molecular structures is required (Erkin et al., 2015).
HIV and Kinesin Eg5 Inhibitors
The exploration of pyrimidine derivatives for their potential as inhibitors of HIV and kinesin Eg5 has been an area of significant interest. Studies have shown that certain derivatives exhibit moderate inhibition, highlighting the potential for developing new therapeutic agents targeting these pathways (Al-Masoudi et al., 2014).
Crystallography and Molecular Structure
Crystal and molecular structure analyses provide fundamental insights into the conformational preferences and stability of these compounds. Such studies are essential for understanding the interactions that govern the physical and chemical properties of materials, thereby informing the design of new compounds with desired characteristics (Odell et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(4-ethylphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMKYDXSXQLYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)


![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)
![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
